Cas no 2018346-47-7 (2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane)

2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane structure
2018346-47-7 structure
商品名:2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
CAS番号:2018346-47-7
MF:C13H18BBrO3
メガワット:312.995223522186
CID:4937270

2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AM85279
    • インチ: 1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3
    • InChIKey: SVLXDWRUZDUNHI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1B1OC(C)(C)C(C)(C)O1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • トポロジー分子極性表面積: 27.7

2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019124032-5g
2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2018346-47-7 95%
5g
$857.48 2023-09-02
Crysdot LLC
CD12098454-5g
2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2018346-47-7 95+%
5g
$832 2024-07-24
Crysdot LLC
CD12098454-1g
2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2018346-47-7 95+%
1g
$277 2024-07-24

2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 関連文献

2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolaneに関する追加情報

Compound CAS No. 2018346-47-7: A Comprehensive Overview

The compound with CAS No. 2018346-47-7, commonly referred to as 2-(2-Bromo-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, is a unique organic molecule that has garnered significant attention in the field of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a bromine atom, a methoxy group attached to a phenyl ring, and a tetramethyl-substituted dioxaborolane moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions.

Recent studies have highlighted the potential of this compound in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of boron-containing polymers, which exhibit exceptional thermal stability and mechanical properties. These polymers are being considered for applications in high-performance electronics and aerospace industries. The bromine atom in the structure plays a crucial role in enabling nucleophilic aromatic substitution reactions, which are pivotal in constructing these materials.

In addition to its role in polymer synthesis, this compound has also been utilized in the development of bioactive molecules. Its methoxy group contributes to increased lipophilicity, making it an ideal candidate for drug delivery systems. Recent research has demonstrated that derivatives of this compound can act as effective carriers for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity.

The dioxaborolane ring in the molecule is another key feature that has drawn scientific interest. This ring system is known for its ability to undergo various boron-centered reactions, such as hydroboration and cross-coupling reactions. These reactions are fundamental in organic synthesis and have been employed to construct complex molecular architectures with high precision.

Furthermore, the tetramethyl substitution on the dioxaborolane ring provides steric protection to the boron center, making it more stable under harsh reaction conditions. This stability is particularly advantageous in industrial applications where robustness is required. Recent advancements in catalytic chemistry have leveraged this property to develop more efficient catalysts for organic transformations.

In terms of synthesis, this compound can be prepared via a multi-step process involving bromination, methylation, and boronate ester formation. The synthesis typically begins with a substituted phenol derivative, which undergoes bromination at specific positions to introduce the bromine atom. Subsequent methylation steps are then carried out to install the methoxy group and other substituents on the phenyl ring.

The final step involves the formation of the dioxaborolane ring through a coupling reaction between a boronic acid derivative and an alcohol or phenol group. This step is critical as it determines the overall structure and functionality of the compound. Researchers have optimized this process by employing palladium-catalyzed cross-coupling reactions, which offer high yields and excellent selectivity.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, it undergoes gradual degradation through microbial action, minimizing its persistence in natural ecosystems. This characteristic makes it a more sustainable option compared to some traditional synthetic compounds.

In conclusion, CAS No. 2018346-47-7 represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. Its ability to participate in multiple types of chemical reactions positions it as an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future materials and pharmaceuticals is expected to grow even further.

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